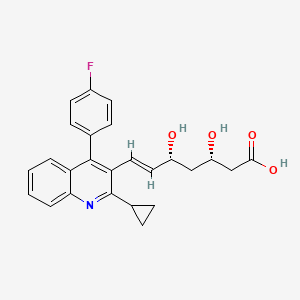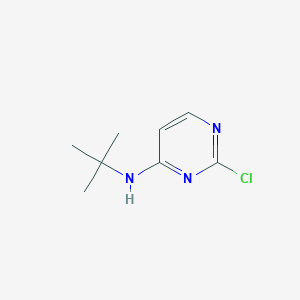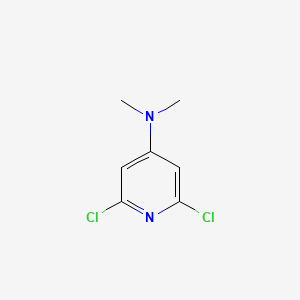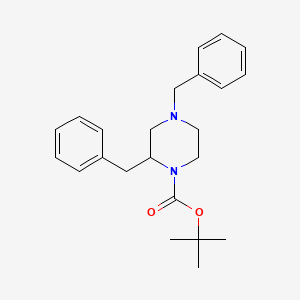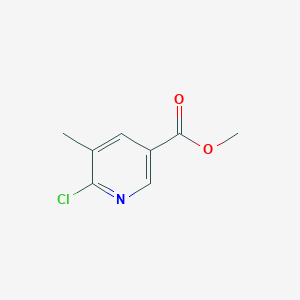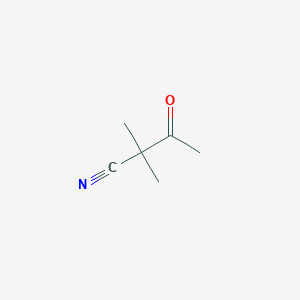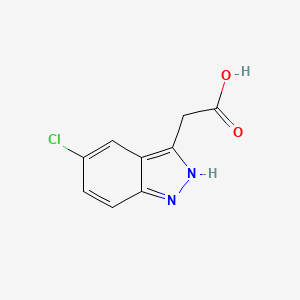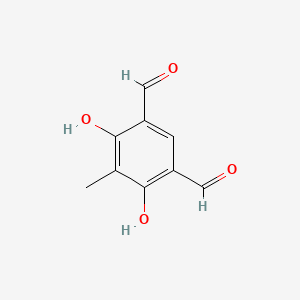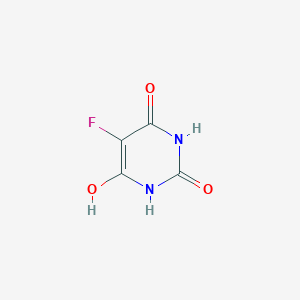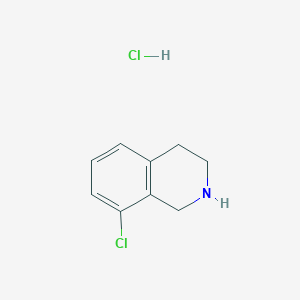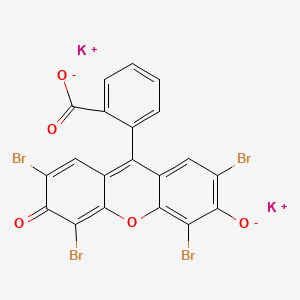![molecular formula C14H18O7 B1590747 Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate CAS No. 25293-64-5](/img/structure/B1590747.png)
Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
説明
“Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate” is a chemical compound with the molecular formula C14H18O7 . It has an average mass of 298.289 Da and a monoisotopic mass of 298.105255 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of two oxiranylmethyl groups attached to a 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate core . The structure is also available as a 3D model .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.289 Da . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.科学的研究の応用
Photo-patternable Cross-Linked Epoxy System
Huh et al. (2009) synthesized bis(2-(oxiran-2-ylmethyl)-1,3-dioxoisoindolin-5-yl) carbonate and related polymers for developing a novel photo-patternable cross-linked epoxy system. This system is applicable in patternable bottom antireflective coating materials for deep UV lithography due to its high reflective index and absorption at 248 nm (Huh et al., 2009).
Potential Antitumor Agents
Anderson, Dewey, and Mulumba (1979) explored derivatives and analogues of 2,3-bis(hydroxymethyl)-7-oxabicyclo[2.2.1]hept-2-ene for their potential as antitumor agents. One compound, dimethyl 2,3-bis(acetoxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-5,6-dicarboxylate, showed significant potency in leukemia L1210 tissue culture assay (Anderson, Dewey, & Mulumba, 1979).
Synthesis of Polyfunctional and Heterocyclic Compounds
Sedenkova et al. (2022) studied the synthesis of novel spirocyclic bis(oxiranes) containing cyclooctane core. These compounds are crucial in organic chemistry and drug design for the regio- and stereoselective synthesis of polyfunctional and heterocyclic compounds (Sedenkova et al., 2022).
Reactivity Pattern of Bis(propargyloxy)Disulfides
Braverman et al. (2011) prepared substituted bis(propargyloxy) disulfides, exploring their reactivity and identifying novel product types such as dithiabicyclo[3.1.1]heptan-2-one 6-oxide derivatives. These findings are significant for understanding tandem rearrangements and cyclizations in organic synthesis (Braverman, Pechenick-Azizi, Gottlieb, & Sprecher, 2011).
Living Ring-Opening Metathesis Polymerizations
Perrott and Novak (1996) conducted living ring-opening metathesis polymerizations of bis(phenylmethyl) cis-cyclobutene-3,4-dicarboxylate and cis-3,4-bis(2-oxa-3-phenylpropyl)cyclobutene. These polymerizations are significant in developing materials with blocks bearing protic functionalities (Perrott & Novak, 1996).
Synthesis of Novel Zinc(II) Macrocyclic Schiff-Base Complexes
Keypour, Khanmohammadi, Wainwright, and Taylor (2003) synthesized heptadentate Zn(II) macrocyclic bis(pendant donor) Schiff-base complexes, which are important in coordination chemistry and potentially in catalysis (Keypour, Khanmohammadi, Wainwright, & Taylor, 2003).
Diels-Alder Reaction with Quinones
Suzuki, Kubomura, and Takayama (1991) conducted Diels-Alder reactions with 4, 6-dihydrothieno[3, 4-c]furan-5, 5-dioxide and quinones, synthesizing quinone-annelated 2, 3-bis(methylene)-7-oxabicyclo[2.2.1]heptanes. These reactions are pivotal for synthesizing building blocks for antineoplastic antibiotics (Suzuki, Kubomura, & Takayama, 1991).
Enantioselective Sulfinate Elimination Reaction
Jones, Simpkins, and Giblin (1998) used a novel enantioselective sulfinate elimination reaction in the asymmetric synthesis of epibatidine, highlighting an innovative approach in organic synthesis (Jones, Simpkins, & Giblin, 1998).
作用機序
Target of Action
Epoxy resins, such as Diglycidyl 4,5-epoxycyclohexane-1,2-dicarboxylate, are primarily used as adhesives and coatings. Their target is the surfaces they are applied to, where they form strong bonds due to their chemical structure .
Mode of Action
Epoxy resins work by undergoing a chemical reaction, often with a hardening agent, that results in a cross-linked polymer structure. This structure gives the epoxy its strength and durability .
Biochemical Pathways
As synthetic materials, epoxy resins don’t typically interact with biological pathways in the way pharmaceuticals do. They can have health impacts if improperly handled, such as skin and eye irritation, allergic reactions, and potential toxicity if ingested or inhaled .
Result of Action
The primary result of epoxy resin application is the formation of a hard, durable, and chemically resistant surface. This makes epoxy resins useful in a variety of applications, from coatings and adhesives to composites and electronic components .
Action Environment
The efficacy and stability of epoxy resins like Diglycidyl 4,5-epoxycyclohexane-1,2-dicarboxylate can be influenced by environmental factors such as temperature and humidity. For example, the curing process can be affected by these factors, potentially impacting the final properties of the epoxy .
特性
IUPAC Name |
bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7/c15-13(19-5-7-3-17-7)9-1-11-12(21-11)2-10(9)14(16)20-6-8-4-18-8/h7-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZGNPZZAICLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC2C1O2)C(=O)OCC3CO3)C(=O)OCC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36595-37-6 | |
| Record name | 7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid, 3,4-bis(2-oxiranylmethyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36595-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30528005 | |
| Record name | Bis[(oxiran-2-yl)methyl] 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30528005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |
CAS RN |
25293-64-5 | |
| Record name | Bis[(oxiran-2-yl)methyl] 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30528005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




